molecular formula C14H12BrNO B8516616 6-bromo-N-cyclopropyl-2-naphthamide CAS No. 426219-36-5

6-bromo-N-cyclopropyl-2-naphthamide

Cat. No. B8516616
Key on ui cas rn: 426219-36-5
M. Wt: 290.15 g/mol
InChI Key: TUWTUPGAQZJQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141598B2

Procedure details

6-Bromo-2-naphthoic acid (1.01 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.92 g) and 1-hydroxy-1H-benzotriazole monohydrate (0.735 g; HOBt) were dissolved in dimethylformamide (16 ml) under an argon atmosphere. N-Ethyldiisopropylamine (0.62 g) was added with stirring under ice-cooling. Cyclopropylamine (0.37 g) was added and the mixture was stood with stirring at room temperature for 18 h. The reaction mixture was poured into ethyl acetate (0.15 L) and the mixture was washed successively with water and saturated brine. The mixture was dried over anhydrous sodium sulfate and the solvent was concentrated. The precipitated crystals were collected by filtration and dried to give the title compound (0.817 g) as colorless needle crystals.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.735 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Three
Quantity
0.15 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=O)[CH:6]=[CH:5]2.Cl.C(N=C=N[CH2:21][CH2:22][CH2:23][N:24](C)C)C.O.ON1C2C=CC=CC=2N=N1.C(N(C(C)C)C(C)C)C.C1(N)CC1>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([NH:24][CH:23]1[CH2:21][CH2:22]1)=[O:14])[CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
0.92 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
0.735 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
0.37 g
Type
reactant
Smiles
C1(CC1)N
Step Four
Name
Quantity
0.15 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
with stirring at room temperature for 18 h
Duration
18 h
WASH
Type
WASH
Details
the mixture was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.817 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.